4-Piperazin-1-ylquinazoline
Overview
Description
4-Piperazin-1-ylquinazoline and its derivatives are a class of compounds that have been extensively studied due to their potential therapeutic applications. These compounds are characterized by the presence of a piperazine ring attached to a quinazoline or quinoline moiety. The interest in these compounds arises from their diverse pharmacological activities, including anti-tuberculosis, anti-malarial, antiviral, and potential antidepressant properties, as well as their affinity for the 5-HT(6) receptor, which is significant for neurological functions .
Synthesis Analysis
The synthesis of 4-piperazin-1-ylquinazoline derivatives involves various chemical reactions, including alkylation, arylation, acylation, and reductive amination. These reactions are typically initiated from 2-haloquinolines or anilides to form the desired piperazinyl quinoline structures. For instance, the synthesis of anti-malarial agents involves protecting piperazine with BOC, reacting with ethyl 3-bromopropanoiate, followed by deprotection, substitution with dichloroquinoline, and hydrolysis . Similarly, the synthesis of anti-tuberculosis agents includes modifications such as the introduction of nitrogen atoms into the aromatic ring and expansion to a bicyclic tetrahydroisoquinoline moiety .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core piperazinyl quinoline structure .
Chemical Reactions Analysis
The chemical reactivity of 4-piperazin-1-ylquinazoline derivatives is influenced by the functional groups attached to the core structure. For example, the introduction of sulfonamide groups has been shown to enhance the binding affinity for the 5-HT(6) receptor, indicating that the chemical nature of substituents plays a crucial role in the biological activity of these compounds . Additionally, the hybrid pharmacophore approach in the design of anti-breast cancer agents demonstrates the potential for these compounds to undergo further chemical modifications to enhance their therapeutic efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-piperazin-1-ylquinazoline derivatives, such as bioavailability, absorption, and serum half-life, are critical for their pharmacological effectiveness. Efforts to improve these properties have led to the synthesis of analogues with increased absorption and serum half-life, which are essential for in vivo applications . The binding interactions and antimicrobial activities of these compounds have also been validated through molecular docking studies, which provide insights into their potential as drug candidates .
Scientific Research Applications
Photo-induced Electron Transfer
4-Piperazin-1-ylquinazoline derivatives exhibit intriguing luminescent properties, particularly in the context of photo-induced electron transfer (PET). Research demonstrates that the fluorescence of certain naphthalimide fluorophores can be quenched by the PET process from alkylated amine donors to the naphthalimide moiety, a property that can be manipulated by the protonation or quarternization of the alkylated amine donor (Gan et al., 2003).
Antimicrobial and Anticancer Properties
Compounds with a 4-Piperazin-1-ylquinazoline structure have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain derivatives demonstrated significant antimicrobial activity, and some showed good anticancer activity, though lower than standard drugs. Molecular docking studies suggest that these compounds may serve as leads for rational drug design for anticancer molecules (Mehta et al., 2019).
CGRP Receptor Inhibition
Derivatives of 4-Piperazin-1-ylquinazoline have been used in the development of CGRP receptor antagonists. The synthesis of these derivatives has been optimized to create potent inhibitors, with discussion around the advantages and challenges of different synthesis routes (Cann et al., 2012).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A series of 4-Piperazin-1-ylquinazoline derivatives have demonstrated antiproliferative activity by inhibiting VEGFR-2-TK. Certain compounds showed cytotoxic activity higher than established drugs, indicating their potential as antiproliferative agents. Moreover, these compounds were able to induce significant levels of apoptosis in cell lines (Hassan et al., 2021).
Anti-Inflammatory and Analgesic Activities
4-Piperazin-1-ylquinazoline derivatives have exhibited significant anti-inflammatory and analgesic activities. These activities were mediated through the suppression of inflammatory mediators, showing potential as anti-inflammatory and analgesic agents in both in-vitro and in-vivo models (Aboutabl et al., 2020).
Serotonin Reuptake Inhibitors and 5-HT1A Receptor Antagonists
Certain 4-Piperazin-1-ylquinazoline derivatives have been synthesized and evaluated as dual-acting serotonin reuptake inhibitors and 5-HT1A receptor antagonists, offering potential applications in the treatment of various psychiatric disorders (Zhou et al., 2009).
Development of Anti-Breast Cancer Agents
4-Piperazin-1-ylquinazoline derivatives based on the isatin scaffold have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines. Certain compounds emerged as the most active in this series, inducing apoptosis selectively in cancer cells but not in non-cancer cells, providing a prototype for the development of new anti-breast cancer agents (Solomon et al., 2010).
properties
IUPAC Name |
4-piperazin-1-ylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTHGJYCURVMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365399 | |
Record name | 4-piperazin-1-ylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-ylquinazoline | |
CAS RN |
59215-41-7 | |
Record name | 4-(1-Piperazinyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59215-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-piperazin-1-ylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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